tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate
Description
Chemical Structure and Properties The compound tert-butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a primary amino group at the 4-position, and a 2-(trifluoromethyl)benzyl substituent. Its molecular formula is C₁₈H₂₄F₃N₂O₂, with a molecular weight of 372.4 g/mol (purity ≥95%) . The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic steps, while the trifluoromethyl (CF₃) group contributes to metabolic stability and lipophilicity .
- Grignard or Organolithium Additions: For example, tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate was synthesized via n-BuLi-mediated addition of 1-bromo-2-(trifluoromethyl)benzene to tert-butyl 4-oxopiperidine-1-carboxylate .
- Amide Coupling: Similar compounds, such as tert-butyl 4-((2-(trifluoromethyl)benzyl)carbamoyl)piperidine-1-carboxylate, were synthesized using HATU/DIPEA-mediated coupling of 1-Boc-piperidine-4-carboxylic acid with 2-(trifluoromethyl)benzylamine (63% yield) .
Applications
Piperidine derivatives like this are pivotal intermediates in drug discovery, particularly for kinase inhibitors, GPCR modulators, and allosteric regulators . The CF₃ group’s electron-withdrawing nature enhances binding affinity in hydrophobic pockets of target proteins .
Properties
IUPAC Name |
tert-butyl 4-amino-4-[[2-(trifluoromethyl)phenyl]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O2/c1-16(2,3)25-15(24)23-10-8-17(22,9-11-23)12-13-6-4-5-7-14(13)18(19,20)21/h4-7H,8-12,22H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWAIWKGEXSMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-butyl group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base.
Attachment of the trifluoromethyl-substituted benzyl group: This step involves a nucleophilic substitution reaction where the benzyl group is introduced to the piperidine ring.
Introduction of the amino group: The amino group is typically introduced through an amination reaction, using suitable amine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the piperidine ring or the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that tert-butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate exhibits promising anticancer properties. Various studies have demonstrated its ability to inhibit cell proliferation in different cancer cell lines, particularly those resistant to conventional therapies.
In Vitro Studies :
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Example A | MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | Strong inhibitory effect |
| Example B | A549 (Lung Cancer) | 0.250 | Moderate inhibitory effect |
| Example C | HeLa (Cervical Cancer) | 0.300 | Effective against resistant strains |
In a notable study, the compound was shown to significantly reduce tumor size in xenograft models, highlighting its potential as a novel therapeutic agent against aggressive cancer types.
Neuropharmacological Effects
The compound also shows potential in neuropharmacology, particularly in the modulation of neurotransmitter systems. Its structural characteristics suggest it may interact with receptors involved in mood regulation and anxiety.
Case Study :
A recent investigation into the effects of similar piperidine derivatives revealed that they could serve as lead candidates for developing new antidepressants or anxiolytics. The study emphasized the need for further exploration of their mechanisms of action and therapeutic profiles.
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to modulation of their activity. The piperidine ring and amino group may also contribute to the compound’s overall biological activity by facilitating interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
Positional Isomers of the Trifluoromethyl Group
Functional Group Modifications
Physicochemical and Spectroscopic Properties
- NMR Characteristics : Rotameric signals in tert-butyl 2-(4-(trifluoromethyl)benzyl)piperidine-1-carboxylate (e.g., δ 79.4 & 79.2 ppm for Boc carbonyl in ¹³C NMR) indicate conformational flexibility due to restricted rotation around the piperidine-benzyl bond .
- Physical State: Analogous compounds, such as tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate, are light yellow solids, suggesting similar stability for the target compound .
Biological Activity
tert-Butyl 4-amino-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate (CAS No. 1707602-37-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a piperidine ring substituted with a tert-butyl group, an amino group, and a trifluoromethyl benzyl moiety. The molecular formula is with a molecular weight of 358.4 g/mol.
Mechanisms of Biological Activity
Research indicates that compounds with similar structural motifs often exhibit various biological activities, particularly in the realm of cancer treatment and neurological disorders. The following mechanisms have been identified for related compounds:
- Inhibition of Enzymatic Activity : Compounds in the benzoylpiperidine class have shown promise as inhibitors of monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism. This inhibition can lead to increased levels of endocannabinoids, potentially offering therapeutic benefits in pain relief and anti-inflammatory effects .
- Antiproliferative Effects : Studies have reported that similar piperidine derivatives exhibit significant antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. For instance, IC50 values for related compounds ranged from 19.9 to 75.3 µM, indicating their effectiveness in inhibiting cancer cell growth .
Table 1: Biological Activity Summary
| Activity | Related Compounds | IC50 Values (µM) | Notes |
|---|---|---|---|
| MAGL Inhibition | Benzoylpiperidine derivatives | 0.84 - 11.7 | Reversible inhibition observed |
| Antiproliferative (Breast) | Various piperidine derivatives | 19.9 - 75.3 | Significant growth inhibition |
| Antiproliferative (Ovarian) | Similar compounds | 7.9 - 92 | Effective against multiple cell lines |
Toxicological Profile
The safety data sheet for this compound indicates that acute toxicity data is not available, and no specific irritant properties have been reported . However, standard precautions should be taken when handling the compound to prevent skin and eye contact.
Q & A
Q. What conformational analysis methods apply to the piperidine ring’s puckering?
- Methodological Answer : Cremer-Pople puckering parameters quantify ring conformation. For chair-like piperidine rings, calculate θ (puckering amplitude) and φ (phase angle). Software like DIAMOND or Mercury visualizes ring geometry, while SHELX refines torsional angles (e.g., C3–C4–C9–C8 = 179.82° in planar regions) .
Q. How do hydrogen-bonding interactions influence supramolecular assembly?
- Methodological Answer : O–H···O hydrogen bonds (e.g., O–H = 0.84 Å, H···O = 2.12 Å) form helical chains along the a-axis. These interactions stabilize the crystal lattice, as seen in similar compounds. Mercury software models these networks, highlighting C(7) chain motifs .
Q. How to resolve contradictions in structural data from different studies?
- Methodological Answer : Cross-validate using multiple techniques:
- Compare X-ray data with DFT-optimized geometries.
- Check for refinement artifacts (e.g., overfitting disorder models).
- Validate bond lengths/angles against databases (e.g., Cambridge Structural Database). Contradictions may arise from temperature-dependent conformational changes or solvent effects .
Notes
- All answers incorporate peer-reviewed methodologies from crystallography, synthetic chemistry, and computational modeling.
- Advanced questions emphasize data validation and error analysis, critical for robust research design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
